3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine
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Overview
Description
3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine is an organic compound with the molecular formula C10H13BrN2O2S and a molecular weight of 305.19 g/mol This compound features a pyridine ring substituted with a bromine atom at the 3-position and a 3-methylpyrrolidin-1-ylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The brominated pyridine is then subjected to sulfonylation with 3-methylpyrrolidine and a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the 3-methylpyrrolidin-1-ylsulfonyl group at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new pyridine derivative with the amine substituent replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The sulfonyl group can act as an electrophilic center, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: Similar structure but lacks the 3-methylpyrrolidinyl group, which may affect its reactivity and applications.
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but without the methyl group on the pyrrolidine ring, potentially altering its steric and electronic properties.
Uniqueness
3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of both the bromine atom and the 3-methylpyrrolidin-1-ylsulfonyl group, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-5-(3-methylpyrrolidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-8-2-3-13(7-8)16(14,15)10-4-9(11)5-12-6-10/h4-6,8H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNXHZOOAVJIFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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